Cas no 941892-19-9 (N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide)

N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 2,4-dimethoxyphenyl group and an amide-linked 3-phenylpropanoyl moiety. This structure imparts potential utility in medicinal chemistry and materials science due to its electron-rich aromatic systems and heterocyclic framework. The oxadiazole ring contributes to stability and may enhance binding affinity in biological applications, while the dimethoxyphenyl and phenylpropanamide groups offer tunable electronic and steric properties. Its well-defined molecular architecture makes it a candidate for further derivatization or as a scaffold in drug discovery. The compound's purity and structural precision ensure reproducibility in research applications.
N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide structure
941892-19-9 structure
商品名:N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide
CAS番号:941892-19-9
MF:C19H19N3O4
メガワット:353.371864557266
CID:6223679
PubChem ID:4157897

N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide 化学的及び物理的性質

名前と識別子

    • N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide
    • N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
    • AKOS024607920
    • F1374-0613
    • N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide
    • 941892-19-9
    • インチ: 1S/C19H19N3O4/c1-24-14-9-10-15(16(12-14)25-2)18-21-22-19(26-18)20-17(23)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,20,22,23)
    • InChIKey: DKCCZULEVSGQKP-UHFFFAOYSA-N
    • ほほえんだ: O1C(=NN=C1C1C=CC(=CC=1OC)OC)NC(CCC1C=CC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 353.13755610g/mol
  • どういたいしつりょう: 353.13755610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 7
  • 複雑さ: 445
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 86.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1374-0613-2μmol
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
941892-19-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1374-0613-4mg
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
941892-19-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1374-0613-75mg
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
941892-19-9 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1374-0613-50mg
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
941892-19-9 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1374-0613-2mg
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
941892-19-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1374-0613-30mg
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
941892-19-9 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1374-0613-1mg
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
941892-19-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1374-0613-10mg
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
941892-19-9 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1374-0613-15mg
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
941892-19-9 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1374-0613-3mg
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
941892-19-9 90%+
3mg
$63.0 2023-05-17

N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide 関連文献

N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamideに関する追加情報

Introduction to N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide (CAS No. 941892-19-9)

N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide (CAS No. 941892-19-9) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to a class of heterocyclic molecules characterized by a unique structural framework that combines an oxadiazole ring with aromatic and aliphatic substituents. The presence of multiple functional groups, including dimethoxyphenyl and phenyl moieties, makes it a promising candidate for further exploration in drug discovery and molecular design.

The oxadiazole core in N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide is known for its stability and versatility in medicinal chemistry. Oxadiazole derivatives have been extensively studied due to their ability to act as scaffolds for various biological activities. The compound’s structure not only provides a rigid framework but also allows for modifications that can fine-tune its pharmacological properties. This flexibility has made it an attractive molecule for researchers seeking to develop novel therapeutic agents.

In recent years, there has been a surge in the investigation of oxadiazole-based compounds due to their potential applications in treating a wide range of diseases. The dimethoxyphenyl group in this molecule is particularly noteworthy as it can influence both the electronic properties and the solubility of the compound. This feature is crucial for optimizing drug-like characteristics such as bioavailability and metabolic stability. Additionally, the phenyl substituent contributes to the molecule’s hydrophobicity, which can be beneficial for membrane permeability and interaction with biological targets.

The synthesis of N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The key steps typically include the formation of the oxadiazole ring followed by functionalization with the appropriate substituents. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve the desired structural complexity efficiently.

The pharmacological profile of N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide has been the subject of several preclinical studies. These studies have highlighted its potential as an inhibitor of various enzymes and receptors involved in inflammatory pathways. The compound’s ability to modulate these pathways suggests its utility in developing treatments for conditions such as arthritis and other inflammatory disorders. Furthermore, preliminary data indicate that it may exhibit antiviral properties, making it a candidate for further investigation against viral infections.

The role of computational chemistry in understanding the behavior of N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide cannot be overstated. Molecular modeling techniques have been instrumental in predicting its interactions with biological targets and optimizing its structure for improved efficacy. By leveraging these tools, researchers can accelerate the drug discovery process and identify promising lead compounds more rapidly.

In conclusion, N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide represents a significant advancement in the field of medicinal chemistry. Its unique structural features and promising pharmacological properties make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of innovative treatments for various diseases.

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